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molecular formula C11H14BrNO3 B8580069 N-(2,2-Dimethoxyethyl)-4-bromobenzamide

N-(2,2-Dimethoxyethyl)-4-bromobenzamide

Cat. No. B8580069
M. Wt: 288.14 g/mol
InChI Key: WYFAYBOCPXUDJA-UHFFFAOYSA-N
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Patent
US08492375B2

Procedure details

Potassium carbonate (8.0 g) was added to a solution of 2,2-dimethoxyethylamine in water (90 ml) and acetone (40 ml) at rt. The reaction mixture was cooled in an ice-water bath and 4-bromobenzoyl chloride (16.4 g) dissolved in acetone (70 ml) was added drop-wise over 90 min. The stirred reaction mixture was allowed to warm to rt. After a further 2 h the reaction mixture was extracted into EtOAc (3×75 ml), the combined organics were washed with saturated aqueous sodium hydrogen carbonate, dried (MgSO4) and evaporated to give the amide as an off white solid (18.5 g). LCMS electrospray (+ve) 289 (MH+).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH3:7][O:8][CH:9]([O:12][CH3:13])[CH2:10][NH2:11].[Br:14][C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=[O:20])=[CH:17][CH:16]=1>O.CC(C)=O>[Br:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([NH:11][CH2:10][CH:9]([O:12][CH3:13])[O:8][CH3:7])=[O:20])=[CH:17][CH:16]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
90 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
16.4 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice-water bath
ADDITION
Type
ADDITION
Details
was added drop-wise over 90 min
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
EXTRACTION
Type
EXTRACTION
Details
After a further 2 h the reaction mixture was extracted into EtOAc (3×75 ml)
Duration
2 h
WASH
Type
WASH
Details
the combined organics were washed with saturated aqueous sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(=O)NCC(OC)OC)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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